
5-Chloro-6-fluoronicotinic acid
Overview
Description
5-Chloro-6-fluoronicotinic acid: is a chemical compound with the molecular formula C6H3ClFNO2 and a molecular weight of 175.54 g/mol It is a derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires careful handling of reagents and control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-fluoronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Agents
5-Chloro-6-fluoronicotinic acid serves as an important intermediate in the synthesis of various antibacterial agents. It is particularly noted for its role in the development of naphthyridine derivatives, which exhibit significant antibacterial activity. The synthesis of these compounds often involves multiple steps, with this compound being a key precursor due to its unique structural properties that enhance biological activity .
1.2 Inhibitors of Enzymatic Activity
Research has demonstrated that derivatives of this compound can act as effective inhibitors of enzymes such as lipoxygenase, which plays a crucial role in inflammatory processes. Studies indicate that modifications to the fluorinated pyridine structure can lead to compounds that significantly inhibit leukotriene production, thus offering potential therapeutic avenues for treating inflammatory diseases .
Material Science
2.1 Polymer Synthesis
The compound is utilized in the synthesis of specialized polymers, where its functional groups can be exploited to create materials with tailored properties. The incorporation of fluorine into polymer backbones often results in enhanced thermal stability and chemical resistance, making these materials suitable for high-performance applications .
2.2 Coatings and Surface Modifications
Due to its unique chemical structure, this compound is also explored for use in coatings that require specific surface characteristics such as hydrophobicity or enhanced adhesion properties. These coatings are valuable in various industrial applications, including electronics and automotive components .
Research Applications
3.1 Proteomics Research
In biochemistry, this compound is employed as a biochemical tool in proteomics research. Its ability to modify proteins selectively makes it a useful reagent for studying protein interactions and functions, aiding in the understanding of complex biological systems .
3.2 Synthesis of Fluorinated Compounds
The compound is a precursor for synthesizing other fluorinated derivatives, which are valuable in pharmaceutical development due to their unique biological properties. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic profiles, enhancing efficacy and reducing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- 6-Fluoronicotinic acid
- 5-Chloronicotinic acid
- 6-Chloronicotinic acid
- 5-Fluoronicotinic acid
Comparison: Compared to its similar compounds, 5-Chloro-6-fluoronicotinic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This dual halogenation can impart distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these halogens can enhance its reactivity and specificity in chemical reactions and biological interactions .
Biological Activity
5-Chloro-6-fluoronicotinic acid (C6H3ClFNO2) is a halogenated derivative of nicotinic acid that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and relevant research findings.
This compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influences its chemical reactivity and biological interactions. The presence of these halogens enhances the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily mediated through:
- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways. This modulation can lead to significant changes in biochemical reactions and cellular functions.
- Gene Expression Modulation : It influences gene expression related to metabolic processes, thereby altering the levels of metabolites within cells.
- Cell Signaling Pathways : The compound interacts with key signaling molecules, affecting cellular responses to external stimuli. This interaction can modify cell signaling pathways crucial for maintaining homeostasis.
Cellular Effects
This compound has been shown to impact various cellular processes:
- Metabolic Pathways : It participates in multiple metabolic pathways, interacting with enzymes and cofactors that are essential for cellular metabolism.
- Transport and Distribution : The compound's transport within cells involves specific transporters and binding proteins, influencing its bioavailability and efficacy.
- Subcellular Localization : The localization of this compound within cellular compartments is guided by targeting signals and post-translational modifications, which dictate its functional role in different cellular contexts.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage in animal models. At low doses, minimal effects on cellular function are observed; however, higher doses can lead to pronounced biochemical changes. This dose-dependent response is critical for understanding its therapeutic window and potential side effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Chemical Structure | Key Biological Activity |
---|---|---|
6-Fluoronicotinic Acid | C6H4FN | Moderate enzyme inhibition |
5-Chloronicotinic Acid | C6H4ClN | Enhanced binding to nicotinic receptors |
6-Chloronicotinic Acid | C6H4ClN | Antimicrobial properties |
This compound | C6H3ClFNO2 | Broad enzyme modulation and gene expression |
This table illustrates how the dual halogenation in this compound imparts distinct chemical and biological properties compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains, suggesting potential applications in treating infections .
- Pharmacokinetics : Research on the pharmacokinetic profile indicates that this compound is permeable across biological membranes, which enhances its suitability for drug formulation .
- Toxicological Studies : Evaluations have shown that while the compound possesses beneficial biological activities, high concentrations may lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard safety protocols for handling 5-Chloro-6-fluoronicotinic acid in laboratory settings?
- Methodological Answer : Follow protocols for PPE (gloves, lab coats), ventilation, and spill management. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Skin/eye contact requires immediate flushing with water for ≥15 minutes. Avoid inducing vomiting if ingested; instead, rinse mouth and contact poison control . Use CO₂, foam, or sand for fire suppression, as thermal decomposition releases toxic gases .
Q. What synthetic routes are commonly used for this compound, and how are reaction conditions optimized?
- Methodological Answer : Chlorination of precursor molecules (e.g., nicotinic acid derivatives) using agents like thionyl chloride or PCl₅ under controlled temperatures (40–60°C) ensures regioselectivity. Purification via recrystallization or column chromatography improves yield and purity. Industrial methods may employ continuous flow reactors for scalability .
Q. Which analytical techniques reliably confirm the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry, while mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC or TLC (e.g., using silica gel with butanol/water/acetic acid (60:25:15)) . X-ray crystallography (using SHELXL for refinement) resolves ambiguous structural data .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and mass spectrometry data when characterizing derivatives?
- Methodological Answer : Re-run experiments under standardized conditions. Cross-validate with alternative techniques (e.g., X-ray crystallography) or isotopic pattern analysis in MS. Compare results to literature data for analogous fluorinated pyridines . For persistent discrepancies, computational modeling (DFT) predicts spectral profiles to identify likely structures .
Q. What strategies improve regioselectivity during chlorination/fluorination steps in synthesis?
- Methodological Answer : Optimize temperature gradients (e.g., lower temperatures favor 5-Cl substitution) and solvent polarity. Introduce directing groups (e.g., electron-withdrawing substituents) to steer halogenation. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites .
Q. How to design enzyme inhibition studies for evaluating this compound’s bioactivity?
- Methodological Answer : Use in vitro assays (e.g., fluorescence-based kinetic studies) with purified enzymes. Include positive/negative controls and dose-response curves (0.1–100 µM). Compare IC₅₀ values to structurally related compounds (e.g., 4-Difluoromethoxy-6-fluoropicolinic acid) to assess SAR .
Q. What are best practices for reconciling conflicting yields reported in synthetic methodologies?
Properties
IUPAC Name |
5-chloro-6-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHESJWPBKSDWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394875 | |
Record name | 5-chloro-6-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38185-57-8 | |
Record name | 5-chloro-6-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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